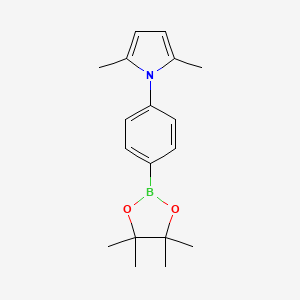

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane

Description

This compound is a boronic ester featuring a 2,5-dimethylpyrrole-substituted phenyl group. Its synthesis typically involves multi-step procedures, such as:

- Condensation reactions: DMAP-catalyzed condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with pyrrole derivatives, followed by NaBH₄ reduction to yield the benzyl-pyrrole-linked product .

- Alkylation routes: Reaction of pyrrole lithium salts with bromomethylphenyl-dioxaborolane precursors in THF, achieving moderate yields (34%) .

The 2,5-dimethylpyrrole moiety confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO2/c1-13-7-8-14(2)20(13)16-11-9-15(10-12-16)19-21-17(3,4)18(5,6)22-19/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYQSACBEYONIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Pyrrole Derivative: The initial step involves the synthesis of the 2,5-dimethylpyrrole derivative. This can be achieved through the reaction of 2,5-dimethylfuran with ammonia or an amine under acidic conditions.

Coupling with Phenylboronic Acid: The pyrrole derivative is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere.

Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring by reacting the coupled product with a boronic ester, such as bis(pinacolato)diboron, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, boranes, and various substituted phenyl derivatives. These products can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its boronic ester functionality makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: In biological research, the compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is attributed to the boron atom’s electron-deficient nature, which allows it to interact with electron-rich species. The compound can target specific molecular pathways by forming boronate esters with biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Steric and Electronic Effects

- Target Compound : The 2,5-dimethylpyrrole group provides electron density via its aromatic π-system, enhancing reactivity in nucleophilic substitutions. Steric hindrance from methyl groups may slow transmetalation in cross-couplings compared to less hindered analogues .

- Phenylethynyl Derivative : The linear ethynyl spacer facilitates conjugation, making it ideal for optoelectronic applications. Its reactivity in Rh-catalyzed arylations is comparable to phenylboronic acid, despite steric bulk .

- Trifluoromethyl Derivative : The electron-withdrawing CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings, though its steric profile limits use in sterically sensitive reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of boron-containing heterocycles. Its structure can be represented as follows:

Key Properties

- Molecular Weight : 300.3 g/mol

- Solubility : Soluble in organic solvents like DMSO and chloroform.

- Stability : Sensitive to moisture and air; requires careful handling under inert conditions.

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in cancer proliferation pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines.

- Neuroprotective Effects : It has been noted for its ability to protect neuronal cells against oxidative damage.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in cellular models.

In Vitro Studies

A study conducted by Gu et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Reactive oxygen species generation |

In Vivo Studies

In vivo studies have been limited but promising. An animal model study showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Safety and Toxicology

Safety assessments revealed that while the compound exhibits biological activity, it also poses risks at higher concentrations. Toxicological studies indicate potential irritations and require further investigation into long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.